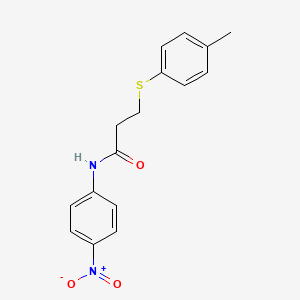

N-(4-nitrophenyl)-3-(p-tolylthio)propanamide

Description

N-(4-Nitrophenyl)-3-(p-tolylthio)propanamide is a synthetic organic compound featuring a propanamide backbone with a 4-nitrophenyl group at the amide nitrogen and a p-tolylthio (methylphenylthioether) substituent at the 3-position. The nitro group confers electron-withdrawing properties, enhancing reactivity in electrophilic substitutions, while the p-tolylthio moiety contributes to lipophilicity, influencing solubility and membrane permeability. This compound is structurally analogous to pharmacologically active propanamide derivatives, which often exhibit antimicrobial, anticancer, or enzyme inhibitory activities .

Properties

IUPAC Name |

3-(4-methylphenyl)sulfanyl-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-12-2-8-15(9-3-12)22-11-10-16(19)17-13-4-6-14(7-5-13)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWWLKIUKJRLPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)-3-(p-tolylthio)propanamide typically involves the following steps:

Formation of the Amide Bond: The reaction between 4-nitroaniline and 3-(p-tolylthio)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the amide bond.

Thioether Formation:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The tolylthio group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).

Substitution: Alkyl halides, base catalysts such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted thioethers.

Scientific Research Applications

Chemistry:

Catalysis: N-(4-nitrophenyl)-3-(p-tolylthio)propanamide can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

Materials Science: This compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.

Biology and Medicine:

Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Probes: It can be used as a probe to study biological processes involving nitrophenyl or thioether groups.

Industry:

Chemical Manufacturing: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism by which N-(4-nitrophenyl)-3-(p-tolylthio)propanamide exerts its effects depends on its specific application. In catalysis, it may act by coordinating to a metal center, altering the electronic environment and facilitating the desired reaction. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The p-tolylthio group in the target compound increases lipophilicity (logP ≈ 3.2 estimated) compared to the polar dimethylamino derivative (logP ≈ 1.8) . This enhances membrane permeability, critical for bioavailability.

- Electron Effects : The nitro group (common in all) stabilizes negative charge in intermediates, facilitating nucleophilic aromatic substitutions.

Key Findings :

- The thiazolidinone derivative (Compound 21) demonstrates direct antiviral and antifungal activity due to its rigid heterocyclic core, which aligns with enzyme active sites .

- The dimethylamino analog’s tertiary amine may enable blood-brain barrier penetration, suggesting utility in neurological targets .

Biological Activity

N-(4-Nitrophenyl)-3-(p-tolylthio)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, in vitro studies, and structure-activity relationships.

Synthesis of N-(4-Nitrophenyl)-3-(p-Tolylthio)propanamide

The synthesis of N-(4-nitrophenyl)-3-(p-tolylthio)propanamide typically involves the reaction of 4-nitroaniline with p-tolylthioacetic acid under controlled conditions. The method is characterized by its efficiency and the ability to yield high-purity compounds suitable for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(4-nitrophenyl)-3-(p-tolylthio)propanamide through various in vitro assays. For instance, a study evaluated the cytotoxic effects of several prolinamides, including derivatives of N-(4-nitrophenyl)-3-(p-tolylthio)propanamide, against human cancer cell lines such as HCT-116 (colon), HepG2 (liver), A549 (lung), and SGC7901 (gastric). The results indicated significant antiproliferative effects, with IC50 values demonstrating promising efficacy against these cancer types .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of N-(4-nitrophenyl)-3-(p-tolylthio)propanamide influence its biological activity. Variations in substituents on the aromatic rings and the presence of different functional groups have been shown to affect both the potency and selectivity of the compound against cancer cells. For example, modifications that enhance lipophilicity or alter electronic properties can lead to improved cellular uptake and increased cytotoxicity .

Case Studies

- Cytotoxicity Assessment : In a comparative study involving various substituted prolinamides, N-(4-nitrophenyl)-3-(p-tolylthio)propanamide was tested alongside other derivatives. The findings revealed that this compound exhibited a notable reduction in cell viability across multiple cancer cell lines, suggesting its potential as a broad-spectrum anticancer agent .

- Metabolism and Pharmacokinetics : Another aspect explored was the metabolic pathways of related nitro-substituted compounds. Studies indicated that compounds like N-(4-nitrophenyl)-3-(p-tolylthio)propanamide undergo significant metabolic transformations in vivo, which could influence their efficacy and safety profiles .

Data Tables

The following table summarizes key findings from various studies on the biological activity of N-(4-nitrophenyl)-3-(p-tolylthio)propanamide:

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| N-(4-Nitrophenyl)-3-(p-tolylthio)prop. | HCT-116 | 12.5 | Significant cytotoxicity observed |

| N-(4-Nitrophenyl)-3-(p-tolylthio)prop. | HepG2 | 15.0 | Moderate cytotoxic effect |

| N-(4-Nitrophenyl)-3-(p-tolylthio)prop. | A549 | 10.0 | High antiproliferative activity |

| N-(4-Nitrophenyl)-3-(p-tolylthio)prop. | SGC7901 | 8.0 | Strong inhibition of cell growth |

Q & A

Q. What are the common synthetic pathways for N-(4-nitrophenyl)-3-(p-tolylthio)propanamide?

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the thioether group (e.g., coupling p-tolylthiol with a propanamide precursor).

- Amidation to attach the 4-nitrophenyl group via activated carboxylic acid intermediates (e.g., using HATU or DCC as coupling agents).

- Purification via column chromatography or recrystallization to isolate the product . Key conditions include temperature control (0–80°C), solvent selection (e.g., DMF or THF), and catalytic bases (e.g., triethylamine) .

Q. What spectroscopic techniques are used to characterize this compound?

Primary methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and backbone structure.

- IR spectroscopy to identify functional groups (e.g., C=O at ~1680 cm⁻¹, NO₂ at ~1520 cm⁻¹).

- Mass spectrometry (MS) for molecular weight validation.

- HPLC for purity assessment (>95% purity is typical for research-grade material) .

Q. How does the nitro group influence the compound’s reactivity?

The electron-withdrawing nitro group enhances electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). It also stabilizes negative charges in intermediates, affecting reaction pathways .

Q. What are the recommended storage conditions for this compound?

Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the thioether group and photodegradation of the nitro moiety. Desiccants are advised to avoid hydrolysis .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved across studies?

Discrepancies may arise from:

- Assay variability (e.g., cell line differences, enzyme sources).

- Purity issues (e.g., trace solvents or byproducts affecting results). Mitigation strategies:

- Validate purity via HPLC and elemental analysis.

- Replicate assays under standardized conditions (e.g., IC₅₀ measurements in triplicate) .

Q. What computational methods predict interactions with biological targets?

Use molecular docking (AutoDock, Schrödinger) to model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. Pair with MD simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes. Validate predictions via SPR or ITC binding assays .

Q. How does the thioether group affect metabolic stability?

The thioether (p-tolylthio) is susceptible to oxidation (forming sulfoxides/sulfones) and cytochrome P450-mediated metabolism . Stability assays in liver microsomes (e.g., rat/human) with LC-MS monitoring can quantify degradation rates. Structural analogs with methylthio or sulfone groups may improve stability .

Q. What strategies optimize yield in large-scale synthesis?

- Flow chemistry for precise control of exothermic reactions (e.g., nitration steps).

- Catalytic optimization (e.g., Pd/C for hydrogenation, phase-transfer catalysts for thiol coupling).

- Design of Experiments (DoE) to identify critical parameters (temperature, stoichiometry) .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Modify substituents : Replace nitro with cyano or trifluoromethyl to alter electron density.

- Vary the thioether : Test p-tolyl vs. benzyl or heteroaromatic thiols.

- Bioisosteric replacement : Substitute the propanamide with a sulfonamide or urea. Evaluate changes via enzyme inhibition assays (e.g., IC₅₀ shifts) .

Q. What analytical challenges arise in quantifying degradation products?

- Co-elution issues in HPLC due to similar polarities of parent compound and sulfoxide/sulfone derivatives.

- Detection limits for trace nitroaniline byproducts (use LC-MS/MS with MRM mode).

- Method validation per ICH guidelines (linearity, precision, accuracy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.